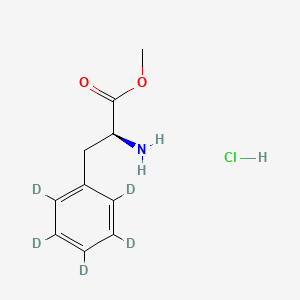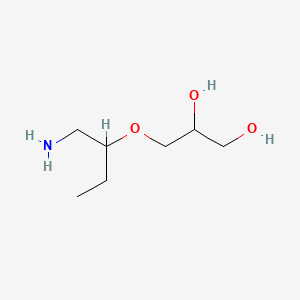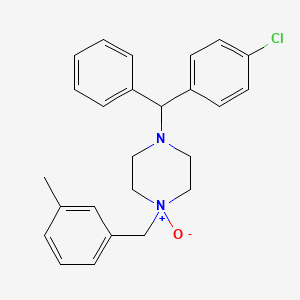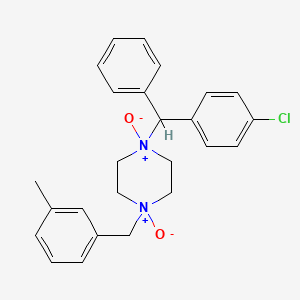![molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6](/img/structure/B587519.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .Applications De Recherche Scientifique
Medicinal Chemistry: Inhibitors of HBV Viral Replication
This compound has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication . It disrupts the HBV life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein. This mechanism is different from nucleos(t)ide-based viral polymerase inhibitors and offers a potential for a curative regimen when combined with other antivirals.
Material Science: Synthesis of Novel Materials
The compound’s derivatives could be used in the synthesis of new materials with potential applications in electronics, coatings, or as functional additives in polymers . The structural uniqueness of the compound provides a versatile scaffold for developing materials with desired properties.
Environmental Science: Pollution Remediation
Derivatives of this compound may be explored for their ability to interact with pollutants, aiding in environmental clean-up efforts. They could be part of catalytic processes that neutralize toxic substances or assist in bioremediation techniques .
Biochemistry: Biomolecular Interactions
In biochemistry, such compounds are valuable for studying biomolecular interactions. They can serve as probes or inhibitors to understand the function of enzymes or other proteins within the cell . This can lead to insights into cellular processes and the development of therapeutic strategies.
Pharmacology: Drug Development
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs are explored for their pharmacological properties. They could be key intermediates in the synthesis of drugs targeting various diseases, given their potential to modulate biological pathways .
Propriétés
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPSLMKWIIQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665030 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
CAS RN |
144791-44-6 |
Source


|
| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)